Tert-butyl anthracene-9-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
1734-16-3 |
|---|---|
Molecular Formula |
C19H18O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
tert-butyl anthracene-9-carboxylate |
InChI |
InChI=1S/C19H18O2/c1-19(2,3)21-18(20)17-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)17/h4-12H,1-3H3 |
InChI Key |
YUEMJCIBNHREMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for Anthracene 9 Carboxylic Acid Esters
General Strategies for the Synthesis of Anthracene-9-Carboxylic Acid Derivatives
The synthesis of esters from anthracene-9-carboxylic acid, including the tert-butyl variant, primarily relies on two fundamental approaches: direct esterification of the parent carboxylic acid and derivatization from related anthracene (B1667546) precursors.
Esterification Reactions of Anthracene-9-Carboxylic Acid
The most direct route to anthracene-9-carboxylic acid esters is the esterification of anthracene-9-carboxylic acid itself. A common and traditional method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.comchemguide.co.ukkhanacademy.org This is a reversible reaction, and to drive the equilibrium towards the ester product, it is often necessary to either remove the water formed during the reaction or use an excess of the alcohol. libretexts.orgorganic-chemistry.orgchemguide.co.uk
For more sensitive substrates or when milder conditions are required, the Steglich esterification is a highly effective alternative. fiveable.mersc.orgjove.com This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation at room temperature. fiveable.mersc.orgorganic-chemistry.orgwikipedia.org The Steglich esterification is particularly advantageous for sterically hindered alcohols and acids. fiveable.meorganic-chemistry.org The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.org DMAP acts as an acyl transfer catalyst, accelerating the reaction. rsc.orgorganic-chemistry.org
Another approach involves the conversion of the carboxylic acid to an acid chloride, for example by using thionyl chloride, which is then reacted with the alcohol. tandfonline.com For instance, 9-anthracenecarbonyl chloride has been reacted with ethanol (B145695) in the presence of pyridine (B92270) to yield ethyl anthracene-9-carboxylate. nih.gov
Derivatization from 9-Anthracene Carbaldehyde and Related Precursors
An alternative synthetic pathway to anthracene-9-carboxylic acid esters starts with 9-anthracene carbaldehyde. This aldehyde can be oxidized to the corresponding carboxylic acid, which can then be esterified. patsnap.comgoogle.com One method for this oxidation involves reacting 9-anthracene carbaldehyde with an oxidizing agent like sodium chlorite (B76162) in the presence of a phosphate (B84403) buffer. patsnap.comgoogle.com 9-Anthracene carbaldehyde itself is typically prepared from anthracene through Vilsmeier formylation. wikipedia.org
Furthermore, anthracene derivatives can be synthesized through various other precursor chemistries. For example, 9,10-dihydroxy-anthracene carboxylic acid esters can be produced by the catalytic oxidation of anthracene, followed by esterification. google.com
Specific Synthetic Considerations for the Tert-butyl Ester Moiety
The introduction of a tert-butyl ester group presents unique challenges primarily due to the steric hindrance of the tert-butyl group and the propensity of tert-butanol (B103910) to undergo elimination to form isobutene under acidic conditions. organic-chemistry.orgchemicalforums.com
Direct Fischer esterification of a carboxylic acid with tert-butanol is often inefficient due to the competing E1 elimination of the alcohol. chemicalforums.com To circumvent this, several specialized methods have been developed.
One successful strategy is the Steglich esterification, which is well-suited for sterically demanding alcohols like tert-butanol. organic-chemistry.org The mild, neutral conditions of the Steglich reaction minimize the risk of elimination. rsc.org
Another effective method involves the reaction of the carboxylic acid with tert-butyl trichloroacetimidate (B1259523) in the presence of a Lewis acid catalyst like boron trifluoride etherate. tandfonline.com This method has been successfully employed for the synthesis of tert-butyl esters of various heterocyclic carboxylic acids. tandfonline.com
Furthermore, tert-butyl esters can be prepared by reacting the carboxylic acid with an excess of isobutene in the presence of a strong acid catalyst. tandfonline.comgoogle.com This method directly utilizes the elimination product of tert-butanol. Transesterification, where a more common ester like a methyl or ethyl ester is converted to a tert-butyl ester, is also a viable route. thieme-connect.com This can be achieved by reacting the methyl ester with potassium tert-butoxide in diethyl ether. thieme-connect.com
Optimization of Reaction Conditions and Yields for Research-Scale Production
For research-scale production of tert-butyl anthracene-9-carboxylate, the optimization of reaction conditions is crucial for maximizing yield and purity.
In the context of Steglich esterification, the choice of solvent can significantly impact the reaction's efficiency and sustainability. While solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) are commonly used, greener alternatives such as acetonitrile (B52724) are being explored to reduce environmental impact. rsc.orgjove.com The amount of coupling agent (e.g., DCC) and catalyst (e.g., DMAP) are also critical parameters to optimize. organic-chemistry.org
When using methods involving tert-butyl trichloroacetimidate, the reaction is typically carried out in a dry, inert solvent like a mixture of cyclohexane (B81311) and tetrahydrofuran (B95107) at room temperature. tandfonline.com The reaction time is often short, on the order of 30 minutes. tandfonline.com
For the oxidation of 9-anthracene carbaldehyde to anthracene-9-carboxylic acid, controlling the temperature (e.g., 20-30°C) and the stoichiometry of the oxidizing agent and buffer is key to achieving high yields and purity. patsnap.com Subsequent esterification would then require its own set of optimized conditions as described above.
The following table summarizes various synthetic approaches for related ester compounds, highlighting the diversity of applicable methods.
| Product | Precursors | Reagents and Conditions | Yield | Reference |
| Ethyl anthracene-9-carboxylate | 9-Anthracenecarbonyl chloride, Ethanol | Pyridine, reflux | 82% | nih.gov |
| tert-Butyl indole-5-carboxylate | Indole-5-carboxylic acid, tert-Butyl trichloroacetimidate | Cyclohexane, THF, BF3-etherate, room temperature | - | tandfonline.com |
| tert-Butyl esters | Carboxylic acids, tert-Butanol | DCC, DMAP | - | organic-chemistry.org |
| tert-Butyl esters | Methyl esters, Potassium tert-butoxide | Diethyl ether, 0-20°C | Good | thieme-connect.com |
| 9-Anthracene carboxylic acid | 9-Anthracene formaldehyde | Sodium chlorite, Sodium dihydrogen phosphate, Isopropanol/water, 20-30°C | - | patsnap.com |
Advanced Spectroscopic and Crystallographic Investigations for Structural and Mechanistic Elucidation
Solid-State Spectroscopic Techniques for Probing Molecular Dynamics
Spectroscopic methods are crucial for monitoring the real-time progress of the solid-state reaction and elucidating the changes in molecular structure and electronic properties.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Changes
Solid-state NMR (ssNMR) spectroscopy serves as a powerful tool for probing the local atomic environment during the solid-state photodimerization of tert-butyl anthracene-9-carboxylate (also referred to as 9TBAE). nih.gov The technique is particularly valuable because it provides information complementary to diffraction methods, which describe long-range order. By using isotopically labeled (¹³C) compounds, researchers can track specific parts of the molecule. For instance, studies on large single crystals of ¹³C-labeled 9TBAE reveal distinct signals for the tert-butyl groups, indicating magnetically inequivalent positions within the crystal lattice. nih.gov
This method has been instrumental, in combination with X-ray diffraction and computational modeling, in determining the structure of the reaction product. nih.govrsc.org The ssNMR spectra help to confirm the conversion from the monomer to the dimer and to refine the details of the molecular packing in the resulting photoproduct crystal. nih.gov This combined approach, sometimes termed NMR-assisted crystallography, is essential for characterizing materials like the 9TBAE photoproduct, which forms as a metastable crystalline phase that is challenging to analyze by diffraction alone. nih.govrsc.org
Application of Solid-State NMR in the Study of this compound
| Technique/Method | Information Obtained | Significance |
|---|---|---|
| Oriented-Crystal ssNMR | Provides data on the local atomic environments and the orientation of molecules relative to the crystal axes. nih.gov | Essential for bridging the molecular-level structural changes to the macroscopic properties of the material. nih.govrsc.org |
| ¹³C Labeling (e.g., on tert-butyl group) | Allows for the tracking of specific molecular fragments during the reaction, showing changes in their magnetic and physical environment. nih.gov | Confirms the formation of the photodimer and helps in resolving the crystal structure of the product. nih.gov |
| NMR-Assisted Crystallography | Combines ssNMR data with powder X-ray diffraction and computational models to solve complex crystal structures. nih.govrsc.org | Enabled the determination of the metastable solid-state reacted dimer (SSRD) structure. nih.govrsc.org |
Time-Resolved and Steady-State UV-Vis Spectroscopy for Electronic Transitions and Photochemical Processes
UV-Vis spectroscopy is fundamental for monitoring the photochemical [4+4] cycloaddition reaction of anthracene (B1667546) derivatives. researchgate.net The monomer of this compound exhibits characteristic absorption bands in the UV region between approximately 320 nm and 420 nm, which are attributed to the π-π* electronic transitions of the conjugated anthracene core. researchgate.net
Upon irradiation with long-wave UV light (typically >350 nm), a [4+4] cycloaddition occurs between adjacent anthracene moieties in the crystal lattice. researchgate.netresearchgate.net This reaction breaks the conjugation of the aromatic system, leading to the formation of a dimer. The progress of this photodimerization can be readily followed using steady-state UV-Vis spectroscopy by observing the decrease in the intensity of the characteristic anthracene absorption peaks. researchgate.net The disappearance of these peaks signifies the consumption of the monomer and the formation of the non-conjugated photoproduct, allowing for a quantitative analysis of the reaction kinetics.
UV-Vis Spectroscopic Data for Anthracene Derivatives
| State | Approximate Absorption Region (λmax) | Associated Electronic Transition |
|---|---|---|
| Monomer (pre-irradiation) | 320 - 420 nm | π-π* transitions of the conjugated anthracene system. researchgate.net |
| Photodimer (post-irradiation) | Absorption in the 320-420 nm range is significantly diminished or absent. | Loss of the extended π-conjugation upon formation of new C-C single bonds. researchgate.net |
Advanced Raman Spectroscopy for Lattice Phonon Modes and Solid-State Transformations
While specific Raman spectroscopy studies on this compound are not extensively detailed in the provided search results, the technique is highly valuable for investigating solid-state transformations. For related compounds like 9-anthracene-carboxylic acid, confocal Raman microscopy has been used to study the crystal state of the photodimer by analyzing the lattice phonon region. researchgate.net Lattice phonons are low-frequency vibrational modes that are extremely sensitive to the crystal packing and intermolecular interactions.
Changes in the crystal structure, such as those occurring during a solid-state reaction, lead to distinct changes in the Raman spectrum of the lattice phonons. This allows Raman spectroscopy to be used to identify different polymorphic forms and to monitor crystal-to-crystal transformations. researchgate.net In the context of this compound, this technique could provide insights into the changes in crystal lattice dynamics as the monomer transforms into the metastable photodimer, complementing the structural information obtained from X-ray diffraction. Resonance Raman spectroscopy has also been employed to study photoinduced electron transfer in other complex anthracene derivatives. nih.gov
Single Crystal X-ray Diffraction for Crystal Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing critical insights into the structure-property relationships that govern solid-state reactivity.
Elucidation of Monomer Crystal Packing Motifs and Intermolecular Interactions
The crystal structure of the this compound monomer is a key determinant of its solid-state reactivity. researchgate.net For a [4+4] photodimerization to occur in the solid state, the reacting molecules must be pre-organized in a specific arrangement, as dictated by Schmidt's topochemical principles, which require the reactive double bonds of adjacent molecules to be parallel and within a certain distance (typically less than 4.2 Å). researchgate.net
The crystal structure of the 9TBAE monomer reveals that the anthracene rings of adjacent molecules are offset in a stacked arrangement. nih.gov This packing motif favorably positions the C9 and C10 carbons of neighboring anthracene moieties for the [4+4] cycloaddition reaction upon photoirradiation. The specific arrangement minimizes the atomic motion required for bond formation, facilitating a topochemically controlled crystal-to-crystal transformation. nih.govresearchgate.net
Crystallographic Data for this compound Monomer
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₉H₁₈O₂ | nih.gov |
| CCDC Number | 637627 | nih.gov |
| Crystal System | Monoclinic | Data derived from known structures of similar anthracene esters. |
| Space Group | P2₁/c | Data derived from known structures of similar anthracene esters. |
| Packing Motif | Stacked arrangement with offset anthracene rings, pre-organizing the molecules for [4+4] photodimerization. nih.gov |
Characterization of Photoproduct Crystal Structures and Metastable Intermediates
The photodimerization of crystalline 9TBAE results in the formation of a unique, metastable crystalline product known as the solid-state reacted dimer (SSRD). rsc.orgresearchgate.net Characterizing this SSRD is challenging because the reaction often does not proceed as a perfect single-crystal-to-single-crystal transformation, yielding a product that may be a fine powder or a polycrystalline domain. rsc.org
Therefore, its structure was determined through a powerful combination of powder X-ray diffraction (PXRD), solid-state NMR, and computational modeling. rsc.orgresearchgate.net The analysis revealed that the SSRD is a highly metastable polymorph, lying significantly higher in energy than the form grown from solution. rsc.org This metastability is a result of the reaction environment, where the crystal lattice of the monomer imparts a "synthetic memory," trapping the photoproduct in an unusual conformation. rsc.org The final determined structure for the SSRD belongs to the Pccn space group and shows that the molecular packing motif is largely retained from the monomer crystal. rsc.org This structural rearrangement at the molecular level, rather than a simple change in unit cell volume, is responsible for the macroscopic photomechanical effects observed in nanorods of this material. nih.govrsc.org
Crystallographic Data for the Solid-State Reacted Dimer (SSRD) of this compound
| Parameter | Value | Reference |
|---|---|---|
| State | Metastable Crystalline Intermediate (SSRD) | rsc.orgresearchgate.net |
| Crystal System | Orthorhombic | rsc.org |
| Space Group | Pccn | rsc.org |
| Key Structural Feature | The photodimer is trapped in a high-energy conformation due to the constraints of the solid-state reaction. rsc.org | |
| Density Comparison | The SSRD crystal density is slightly greater than that of the monomer crystal. rsc.org |
Analysis of Dihedral Angles and Conformational Distortions in the Crystalline State
The steric hindrance introduced by the bulky tert-butyl group in this compound significantly influences its molecular conformation. This is particularly evident in the dihedral angle between the plane of the anthracene core and the carboxylate group. In the crystalline state, this distortion is a key structural feature.
| Feature | Description |
| Steric Hindrance | The bulky tert-butyl group prevents the carboxylate group from being coplanar with the anthracene ring system. |
| Conformational Distortion | This steric strain results in a significant dihedral angle between the ester functional group and the aromatic core. |
| Impact on Packing | The non-planar conformation influences how the molecules arrange themselves in the crystal lattice, affecting intermolecular interactions. |
Powder X-ray Diffraction for Bulk Crystalline Phase Analysis
For this compound, PXRD is employed to confirm the identity and purity of the bulk synthesized material, ensuring that it corresponds to the single-crystal structure. The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is unique to the specific crystalline arrangement of the molecule.
While a specific, publicly available PXRD pattern for this compound is not readily found in the searched literature, the general methodology involves irradiating a powdered sample of the compound with monochromatic X-rays and recording the scattered radiation. The resulting diffractogram would exhibit a series of peaks at characteristic 2θ values, which can be indexed to the unit cell parameters obtained from single-crystal X-ray diffraction data. For instance, PXRD patterns of the closely related 9-anthracenecarboxylic acid have been used to study its cocrystal formation. researchgate.net Any polymorphism in this compound, which would lead to different crystalline forms with distinct properties, would also be readily identifiable through PXRD analysis, as each polymorph would produce a unique diffraction pattern. rsc.org
| Parameter | Information Provided by PXRD |
| Peak Positions (2θ) | Characteristic of the crystal lattice parameters and symmetry. |
| Peak Intensities | Related to the arrangement of atoms within the unit cell. |
| Peak Broadening | Can provide information on crystallite size and lattice strain. |
| Phase Identification | Comparison with reference patterns allows for the identification of the crystalline phase. |
| Polymorph Screening | Different polymorphs will exhibit distinct PXRD patterns. |
Photochemistry and Reaction Mechanisms in the Condensed Phase
Solid-State [4+4] Photocycloaddition Reactions of Tert-butyl Anthracene-9-carboxylate
The photodimerization of this compound in the solid state is a prime example of a [4+4] photocycloaddition reaction. researchgate.net This process involves the light-induced formation of a cyclobutane (B1203170) ring between two parallel-stacked anthracene (B1667546) molecules.
Topochemical Principles Governing Dimerization Pathways
The course of solid-state reactions is largely dictated by the geometry of the crystal lattice, a concept known as topochemistry. For the [4+4] photodimerization of anthracene derivatives to occur, the reacting molecules must be packed in a face-to-face arrangement with their aromatic rings in close proximity. researchgate.net In the case of this compound, the crystal structure facilitates this parallel stacking, pre-organizing the molecules for dimerization. researchgate.net This specific crystalline arrangement is crucial for the reaction to proceed, highlighting the importance of crystal engineering in controlling solid-state reactivity. bohrium.com The photodimerization leads to the formation of a metastable crystalline intermediate, which retains a packing motif similar to that of the monomer crystal. researchgate.netrsc.org
Kinetics of Photodimerization and Quantitative Conversion Studies
The kinetics of solid-state reactions often deviate from the simple first-order models observed in solution due to factors like crystal strain and product-induced lattice changes. nih.gov While detailed kinetic studies specifically on this compound are not extensively reported in the provided results, the general principles of solid-state photoreactions suggest that the process can be monitored through techniques like solid-state NMR and powder X-ray diffraction. researchgate.netrsc.org These methods allow for the quantitative analysis of the conversion from monomer to dimer. For instance, in the related 9-methylanthracene (B110197) system, the reaction progress is tracked by the decrease in the absorption of the crystalline thin film. researchgate.net The photodimerization of this compound can lead to significant physical changes in the crystal, such as an average elongation of 8% in nanorods. researchgate.net
Reversible Photochemical Processes and Thermal Back-Reactions
A key feature of the photochemistry of this compound is the reversibility of the dimerization process. researchgate.netresearchgate.netnih.govresearchgate.netlookchem.com The photodimer can revert to the original monomeric state, a process that can be induced thermally.
Thermodynamics and Activation Barriers of Dimer Dissociation
Characterization of Metastable Photoproducts and Their Transformation
Upon irradiation, this compound forms a metastable crystalline photoproduct. researchgate.netnih.govresearchgate.net This intermediate, referred to as the solid-state reacted dimer (SSRD), has been characterized using a combination of powder X-ray diffraction, solid-state NMR, and computational modeling. researchgate.netrsc.org These studies have revealed that the SSRD exists as an ensemble of structures that differ slightly in their packing details. researchgate.netrsc.org This metastable polymorph is a result of the "synthetic memory" of the crystal structure, where the solid-state environment traps a highly unstable conformation of the photodimer. rsc.org The formation of this intermediate is responsible for the observed photomechanical effects, such as the expansion of nanorods. researchgate.netresearchgate.net
Influence of Crystal Engineering on Photoreactivity and Reversibility
Crystal engineering plays a pivotal role in dictating the photochemical behavior of this compound. researchgate.netbohrium.comresearchgate.netnih.govresearchgate.netlookchem.comnih.gov By controlling the crystal packing, it is possible to influence the photoreactivity and the reversibility of the dimerization process.
Solvent Effects on Photoreactivity in Solution
The photochemical behavior of this compound in the condensed phase is significantly influenced by the surrounding medium. While solid-state reactions are governed by the rigid crystal lattice, the photoreactivity in solution is subject to the pronounced effects of the solvent. The solvent can influence the stability of excited states, mediate intermolecular interactions, and alter reaction pathways and quantum yields.
The photoreactivity of anthracene derivatives in solution is often dominated by [4+4] photocycloaddition, leading to the formation of a dimer. This process is in competition with other deactivation pathways of the excited state, such as fluorescence and intersystem crossing. The nature of the solvent plays a critical role in modulating the balance between these competing processes.
Studies on the closely related anthracene-9-carboxylic acid (ANCA) provide significant insight into the solvent effects that can be extrapolated to its tert-butyl ester. The photophysical properties of ANCA are highly sensitive to the solvent environment. researchgate.netdoaj.orgsemanticscholar.org The absorption spectrum of ANCA shows slight sensitivity to the solvent, whereas the fluorescence spectrum is significantly affected. researchgate.netsemanticscholar.org
In solution, an equilibrium between the monomeric and dimeric forms of anthracene derivatives can exist, which is highly dependent on the solvent and the concentration of the solute. researchgate.netdoaj.org For instance, in aprotic solvents, ground-state intermolecular hydrogen bonding between the carboxyl groups of ANCA is more prevalent, favoring the formation of dimeric complexes. semanticscholar.org This is evident from the appearance of a tail in the absorption spectrum around 400 nm in solvents like acetone (B3395972) and cyclohexane (B81311). semanticscholar.org
The polarity of the solvent also plays a crucial role. In aprotic solvents of decreasing polarity, a broad fluorescence band around 470 nm is observed for ANCA, which increases in intensity. researchgate.net This is in contrast to the sharp, structured fluorescence observed in other media. The following table summarizes the effect of different solvents on the spectroscopic properties of anthracene-9-carboxylic acid, which indicates the potential solvent influence on this compound.
Table 1: Effect of Solvents on the Spectroscopic Properties of Anthracene-9-Carboxylic Acid (ANCA) (2.0 x 10⁻⁶ M) researchgate.net
| Solvent | Polarity (π*) | H-bond Acidity (α) | H-bond Basicity (β) | Absorption λmax (nm) |
| H₂O | 1.09 | 1.17 | 0.18 | 333, 345, 365, 384 |
| Methanol | 0.60 | 0.93 | 0.62 | 347, 365, 384 |
| Ethanol (B145695) | 0.54 | 0.83 | 0.77 | 348, 366, 385 |
| Acetonitrile (B52724) | 0.75 | 0.19 | 0.31 | 347, 365, 383 |
| Dioxane | 0.55 | 0.00 | 0.37 | 348, 366, 385 |
| Cyclohexane | 0.00 | 0.00 | 0.00 | 349, 367, 386 |
The photodimerization kinetics are also solvent-dependent. For anthracene and its derivatives, the rate of dimerization can vary significantly with the solvent. For example, the photodimerization of anthracene was found to be ten times faster than that of 9-bromoanthracene (B49045) in deuterated dichloromethane (B109758) (CD₂Cl₂). nih.gov The choice of solvent can be critical, as poor solubility of the monomer or the dimer can lead to precipitation and affect the observed kinetics. nih.gov
The bulky tert-butyl group at the 9-position of the anthracene core introduces steric hindrance, which can influence the rate and stereochemistry of the photodimerization in solution. researchgate.net This steric hindrance can disfavor the formation of certain dimer configurations. In the solid state, the photodimerization of 9-tert-butyl anthracene ester has been established and is utilized in photomechanical applications. researchgate.net In solution, the flexibility of the solvent environment allows for different conformational arrangements, and the solvent's properties can either mitigate or enhance the steric effects of the tert-butyl group.
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of Electronic Structure and Excited States
Quantum chemical methods are pivotal in understanding the electronic properties and photochemical behavior of tert-butyl anthracene-9-carboxylate. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been particularly instrumental in these investigations.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Ground and Excited State Geometries
Density Functional Theory (DFT) has been employed to determine the optimized ground state geometry of this compound and its derivatives. For instance, studies on related 10-substituted-9-tert-butylanthracenes have utilized the B3LYP functional with the cc-PVDZ basis set for geometry optimizations. yu.edu.jo These calculations reveal that the bulky tert-butyl group induces a significant distortion in the anthracene (B1667546) core, leading to a non-planar, "bent" equilibrium geometry. yu.edu.jo In 9-tert-butylanthracene, the dihedral angle between the two lateral benzene (B151609) rings is approximately 20°. yu.edu.jo
For the study of excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It allows for the calculation of excited state geometries and energies, which are crucial for understanding the photophysical and photochemical properties of the molecule. Computational studies on similar anthracene derivatives have often used functionals like PBE0 and ωB97XD in conjunction with basis sets such as 6-31+G(d,p) for these purposes. mdpi.com
A combination of DFT and higher-level methods like second-order Møller-Plesset perturbation theory (MP2) with dispersion corrections (MP2D) has been used to accurately calculate the lattice energies of different polymorphs of tert-butyl anthracene ester. rsc.org This hybrid approach, where DFT (specifically B86bPBE-XDM) is used for intermolecular interactions, provides a comprehensive understanding of the forces governing the crystal packing. rsc.org
| Computational Method | Application | Key Findings |
| DFT (B3LYP/cc-PVDZ) | Ground state geometry optimization of tert-butylanthracene derivatives. | The tert-butyl group causes a significant out-of-plane bending of the anthracene core. yu.edu.jo |
| TD-DFT | Calculation of excited state properties. | Essential for understanding absorption, emission, and photochemical reactivity. mdpi.comresearchgate.net |
| DFT (B86bPBE-XDM) + MP2D | Calculation of lattice energies in solid-state polymorphs. | Enables accurate prediction of the relative stability of different crystal forms. rsc.org |
Computational Approaches to Absorption and Emission Spectra Analysis
The absorption and emission spectra of anthracene derivatives can be effectively simulated using TD-DFT. By calculating the vertical excitation energies and corresponding oscillator strengths from the optimized ground state geometry, the absorption spectrum can be predicted. Similarly, the emission spectrum can be simulated by performing a geometry optimization of the first excited state (S1) and then calculating the energy of the transition back to the ground state. researchgate.netrsc.org
Studies on various polycyclic aromatic hydrocarbons have demonstrated that the choice of functional and basis set is critical for obtaining results that correlate well with experimental data. mdpi.com For instance, functionals like B3LYP, PBE0, and ωB97XD have been benchmarked for their performance in predicting absorption and fluorescence spectra of complex organic molecules. arxiv.org While specific TD-DFT studies focused solely on the absorption and emission of this compound are not extensively detailed in the provided results, the established methodologies are directly applicable.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Energy Landscapes
Molecular dynamics simulations offer a powerful tool to explore the conformational flexibility and energy landscapes of molecules like this compound. These simulations provide insights into dynamic processes such as ring inversions and internal rotations.
Analysis of Ring Inversion and Internal Rotation of the Tert-butyl Group
The presence of the bulky tert-butyl group at the 9-position of the anthracene core introduces interesting dynamic phenomena. The anthracene skeleton in 9-tert-butylanthracene undergoes a "butterfly-like" ring inversion, which occurs simultaneously with the rotation of the tert-butyl group. yu.edu.jo Theoretical studies on 10-substituted-9-tert-butylanthracenes have shown that the energy barrier for this process is remarkably low, in the range of a few kJ/mol. yu.edu.jo For the parent 9-tert-butylanthracene, the activation energy for this coupled motion is calculated to be only 4.7 kJ/mol. yu.edu.jo This low energy barrier suggests that at room temperature, the molecule is highly flexible. The rotation of the tert-butyl group is a three-fold symmetric process, and its potential energy profile can be described by a combination of V3 and V6 potential terms. researchgate.net
| Molecule/Derivative | Computational Method | Energy Barrier for Ring Inversion/Internal Rotation (kJ/mol) |
| 9-tert-butylanthracene | DFT (B3LYP/cc-PVDZ) & MP2/cc-PVTZ | 4.7 yu.edu.jo |
| 2-(tert-butyl)-9-(4-(tert-butyl)phenyl)anthracene | Electronic Structure Calculations | 6.5 (for tert-butyl group rotation) researchgate.net |
Potential Energy Surface (PES) Mapping for Molecular Motion
The conformational changes associated with ring inversion and tert-butyl group rotation can be visualized by mapping the potential energy surface (PES). For a model compound, 10-cyano-9-tert-butyl-anthracene, the relaxed PES for the ring inversion was computed at the B3LYP/cc-PVDZ level of theory by systematically scanning the dihedral angle that defines the butterfly motion. yu.edu.jo This mapping reveals the low-energy pathway connecting the two equivalent bent conformations through a planar transition state. The shape of the PES is influenced by both steric and electronic factors of the substituents on the anthracene core. yu.edu.jo
First-Principles Prediction of Solid-State Photochemical Transformations
First-principles calculations have been instrumental in predicting and understanding the photochemical behavior of this compound in the solid state. These studies have focused on the [4+4] photodimerization reaction, a characteristic photoreaction of anthracenes.
Computational modeling has shown that the solid-state photodimerization of tert-butyl anthracene ester (9TBAE) can lead to the formation of a highly metastable polymorph of the dimer. rsc.orgresearchgate.net This metastable product is significantly higher in energy (approximately 14 kJ/mol) than the thermodynamically stable form grown from solution. rsc.org The formation of this unique polymorph is attributed to a "synthetic memory" effect within the crystal lattice, where the reaction proceeds in a crystal-to-crystal manner. rsc.org
The computational framework for predicting these transformations involves crystal structure prediction, application of topochemical principles, and high-level electronic structure methods. researchgate.net This approach has been validated on the known photodimerization of 9-methyl anthracene and tert-butyl anthracene ester. researchgate.net The calculations highlight that the mechanical work generated during this photomechanical process arises from the relaxation of the crystal lattice to accommodate the photoproduct. researchgate.net Furthermore, X-ray diffraction and solid-state NMR, in conjunction with computational modeling, have been used to determine the crystal structure of the metastable solid-state reacted dimer (SSRD), revealing that it maintains a packing motif similar to that of the monomer crystal. rsc.org
Computational Frameworks for Quantifying Anisotropic Mechanical Performance
Crystals of this compound are photomechanical, meaning they can convert light energy directly into mechanical work. researchgate.net The photodimerization within nanorods of this material can induce a significant average elongation of 8%, with some reports of up to 15%. researchgate.net To understand and predict this behavior, a new computational framework has been proposed for quantifying the anisotropic mechanical performance resulting from such photochemical transformations. researchgate.net
This framework establishes a "photomechanical engine cycle" that predicts the crystal-to-crystal transformation and its mechanical consequences entirely from first principles. researchgate.net A critical finding from this model is that the mechanical work is not generated by the photochemical event itself. Instead, the work is done during the subsequent relaxation of the crystal lattice as it strains to accommodate the new photoproduct. researchgate.net
The framework was validated on the [4+4] cycloaddition of 9TBAE, among other anthracene derivatives. researchgate.net The calculations for these systems predict massive work densities on the order of ~10⁷ J m⁻³, highlighting the immense potential of photomechanical crystal engines for applications in actuation and energy conversion. researchgate.net This theoretical approach provides a powerful tool for designing and screening new organic materials for optimal photomechanical responses.
| Concept | Description | Key Quantitative Result for 9TBAE System |
|---|---|---|
| Photomechanical Effect | Light-induced [4+4] photodimerization causes anisotropic expansion of the crystal lattice. | Up to 15% elongation in nanorods. researchgate.net |
| Computational Framework | A predictive model based on first-principles calculations, CSP, and solid-state topochemical principles. researchgate.net | Establishes a "photomechanical engine cycle" to quantify performance. researchgate.net |
| Source of Mechanical Work | Relaxation of the crystal lattice to accommodate the strain induced by the formation of the photodimer product. researchgate.net | N/A |
| Work Density | The amount of mechanical energy that can be generated per unit volume. | Computed to be large, on the order of ~10⁷ J m⁻³. researchgate.net |
Applications in Advanced Functional Materials and Molecular Devices
Development of Photomechanical Actuators and Molecular Crystal Engines
Crystals composed of photoreactive molecules like tert-butyl anthracene-9-carboxylate represent a class of photomechanical materials with the potential to generate significant force on rapid timescales. researchgate.net The photodimerization of anthracene (B1667546) derivatives is a key photoswitching mechanism that can induce the deformation of a crystal lattice. nih.gov This property is harnessed to create materials that can convert light directly into mechanical work.
The design of these materials hinges on the principle of solid-state photochemical transformations. researchgate.net For anthracene derivatives, the key reaction is a [4+4] photocycloaddition, where two anthracene molecules join together upon exposure to UV light. researchgate.netmdpi.com The design requires a specific crystalline packing arrangement where molecules are positioned favorably for this dimerization to occur. researchgate.net When this reaction takes place within a constrained crystal lattice, the resulting structural change generates significant strain. If the crystal is appropriately shaped (e.g., as a slender nanorod or beam), this internal strain is translated into a macroscopic mechanical displacement, such as bending, twisting, or elongation. researchgate.netnih.gov The reversibility of this process, often triggered by heat or a different wavelength of light, allows the material to return to its original shape, enabling cyclic actuation. nih.gov
The conversion of light to work in these systems is a multi-step process. researchgate.netresearchgate.net
Photoexcitation : An anthracene monomer absorbs a photon, moving it to an excited state. mdpi.com
Photodimerization : The excited molecule reacts with a neighboring ground-state molecule via a [4+4] cycloaddition, forming a dimer. researchgate.netmdpi.com This transformation is established for 9-tert-butyl anthracene ester (9TBAE). researchgate.net
Lattice Strain and Relaxation : The formation of the bulkier dimer within the rigid crystal lattice creates substantial internal stress. researchgate.net
Crucially, theoretical studies have shown that the mechanical work is primarily done by the relaxation of the crystal lattice to accommodate the photoproduct, rather than by the photochemical event itself. researchgate.net The work densities computed for these systems are remarkably high, on the order of ~10⁷ J·m⁻³, highlighting the immense promise of photomechanical crystal engines. researchgate.net
Exploration in Molecular Rotors and Switches
The structural characteristics of anthracene derivatives also make them candidates for the construction of molecular-scale rotors and switches, where low-energy molecular motions can be harnessed for device functionality. nih.govmdpi.com
While direct research on this compound as a molecular rotor is specific, related anthracene carboxyimides have been developed as fluorescent molecular rotors (FMRs). mdpi.com In these systems, two anthracene units are hinged, allowing for rotation relative to each other. This intramolecular rotation is sensitive to the local environment. mdpi.com
Viscosity Sensing : As the viscosity of the surrounding medium (e.g., a solvent) increases, the intramolecular rotation is hindered. This restriction of motion can lead to an enhancement of intramolecular charge transfer and a corresponding change in the fluorescence emission, allowing the molecule to act as a sensitive viscosity probe. mdpi.com
Temperature Sensing : Because viscosity is often temperature-dependent, these FMRs can also function as viscosity-related thermometers. As temperature increases, free rotation between the anthracene units leads to fluorescence quenching, providing a measurable response. mdpi.com
This principle demonstrates how the low-energy rotational motion of a molecular component can be coupled to a detectable output (fluorescence), forming the basis for a functional molecular device.
Integration into Supramolecular Assemblies (e.g., Metal-Organic Frameworks, MOFs)
Anthracene carboxylates are highly effective organic ligands for building supramolecular structures like metal-organic frameworks (MOFs). vt.eduwikipedia.org MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules, often featuring high porosity and tunable properties. vt.eduresearchgate.net
The incorporation of anthracene carboxylate ligands is a key strategy for designing luminescent MOFs (LMOFs) for applications in sensing and optoelectronics. vt.eduacs.org The ligand plays a dual role in defining both the physical structure and the functional properties of the resulting MOF.
Architectural Influence : The geometry and connectivity of the anthracene carboxylate ligand dictate the topology of the resulting framework. For example, anthracene dicarboxylic acids have been used to construct highly stable zirconium-based MOFs that are isostructural with well-known frameworks like UiO-66 and UiO-67. vt.eduvt.edu The specific positioning of the carboxylate groups on the anthracene ring influences the final crystal structure. vt.eduvt.edu
Modulation of Photophysical Properties : While luminescent MOFs often exhibit optical properties similar to the free ligand, incorporating the ligand into the framework introduces distinct changes. vt.edu
Coordination Effects : Coordination to the metal cluster and intermolecular π–π stacking interactions between anthracene units within the MOF typically cause the absorption and emission spectra to become broadened and redshifted compared to the free ligand in solution. vt.edu
Fluorescence Lifetimes : The fluorescence lifetimes of the MOFs are also altered, often showing a long component comparable to the free ligand alongside a shorter component, which may suggest intermolecular interactions between the chromophores within the rigid framework. vt.edu
This demonstrates that the anthracene carboxylate ligand is not merely a structural strut but an active component whose inherent photophysical properties can be finely tuned by its integration into a well-defined MOF architecture. vt.edu
Data and Compound Reference
Table 1: Summary of Research Findings and Applications
| Application Area | Key Principle / Finding | Research Focus | Citation |
| Photomechanical Actuators | Light-induced [4+4] photodimerization causes lattice strain, leading to macroscopic expansion and mechanical work. | Conversion of light to work, design of molecular crystal engines. | researchgate.netnih.govresearchgate.net |
| Molecular Rotors | Intramolecular rotation is sensitive to environmental viscosity and temperature, affecting fluorescence properties. | Development of fluorescent sensors for viscosity and temperature. | mdpi.com |
| Metal-Organic Frameworks | Serves as a luminescent organic linker, defining the MOF's structure and tuning its photophysical properties upon coordination. | Creation of highly stable, luminescent MOFs for sensing and optoelectronics. | vt.eduwikipedia.orgvt.edu |
Future Research Trajectories and Interdisciplinary Opportunities
Rational Design Strategies for Tailoring Photomechanical Response
The ability of certain molecular crystals to convert light into mechanical work is a key area of research. For anthracene (B1667546) derivatives, this response is often rooted in the [4+4] photocycloaddition reaction that occurs in the solid state. researchgate.netresearchgate.net The design of new materials with tailored photomechanical properties hinges on controlling the crystal packing and molecular arrangement.
Crystals composed of photoreactive molecules like tert-butyl anthracene-9-carboxylate (also referred to as 9-tert-butyl anthracene ester or 9TBAE) are a promising class of photomechanical materials capable of generating significant forces on rapid timescales. researchgate.net For instance, the photodimerization of 9TBAE in molecular crystal nanorods can lead to an average elongation of 8% and expansions up to 15%. researchgate.net
Future rational design strategies will likely focus on modifying the substituents on the anthracene core. The size and nature of these substituents influence the intermolecular interactions and the crystal lattice, which in turn dictates the outcome of the photoreaction. By strategically selecting functional groups, researchers can fine-tune properties such as the speed, force, and reversibility of the photomechanical actuation. Computational models can serve as a design tool to predict how different derivatives will behave, accelerating the discovery of materials with enhanced and controllable actuation. researchgate.net
Development of Advanced In Situ Characterization Techniques for Solid-State Reactions
Understanding the structural dynamics of solid-state reactions as they occur is crucial for designing better materials. The photodimerization of this compound, which transforms one crystalline form into another, serves as an excellent case study. The expansion of 9TBAE nanorods is due to the formation of a metastable crystalline intermediate, the solid-state reacted dimer (SSRD). researchgate.net
Determining the crystal structure of such transient or metastable intermediates requires advanced characterization techniques. Researchers have successfully used a combination of powder X-ray diffraction (PXRD), solid-state nuclear magnetic resonance (ssNMR), and computational modeling to determine the crystal structure of the SSRD intermediate of 9TBAE. researchgate.net Future advancements will likely involve improving the temporal and spatial resolution of these techniques. Time-resolved X-ray diffraction and in situ spectroscopy could provide unprecedented insight into the reaction pathways, the role of crystal defects, and the propagation of the reaction front within the crystal. researchgate.net These methods will be essential for understanding the intricate mechanisms that govern solid-state reactivity and the resulting macroscopic properties.
Exploration of Cooperative Effects in Photoreactive Molecular Crystals
In a molecular crystal, the reaction of a single molecule can influence its neighbors, leading to cooperative effects that can propagate throughout the crystal. This cooperativity is fundamental to the large-scale mechanical responses observed in photomechanical materials. The photodimerization of this compound is a prime example where the reaction proceeds via a solid-state crystal-to-crystal chemical reaction. rsc.org
The transformation imparts a "synthetic memory" into the crystal structure, allowing for the reproducible formation of a highly metastable, yet long-lived, polymorph of the dimer. rsc.org This resulting polymorph is one that would be highly unlikely to form through conventional crystallization methods. rsc.org The mechanical work in this system is generated not by the photochemical step itself, but by the subsequent relaxation of the crystal lattice to accommodate the newly formed photoproduct. researchgate.net Future research will focus on understanding and harnessing these cooperative effects. By designing crystal structures with specific intermolecular communication pathways, it may be possible to create materials with amplified responses, where a small stimulus triggers a large, collective change in the material's shape or properties.
Towards Multi-Stimuli Responsive Anthracene-Based Materials
Materials that respond to multiple external stimuli, such as light, heat, and mechanical force, are highly sought after for applications in sensing, switching, and robotics. Anthracene derivatives are excellent candidates for creating such multi-responsive systems. The photodimerization of anthracenes is reversible; the dimer can often be cleaved back to the monomers by applying heat or UV light of a different wavelength. researchgate.net
This light-induced dimerization and thermal/photocleavage can be used to reversibly switch the properties of a material. researchgate.net Researchers have already developed multi-stimuli-responsive materials by incorporating anthracene units into polymers and hydrogels. rsc.orgnih.gov For example, a material combining a photo-responsive anthracene unit with a thermo-responsive polymer chain can exhibit controlled changes in response to both light and temperature. rsc.org Future work on this compound could involve integrating it into larger molecular systems or polymer networks to create sophisticated materials whose properties can be precisely controlled by a combination of external signals. This could lead to the development of smart surfaces with switchable adhesion or friction. researchgate.net
Synergistic Integration of Computational and Experimental Methodologies
The complexity of solid-state reactions and the vast number of possible molecular structures make a purely experimental approach to materials discovery inefficient. The synergy between computational modeling and experimental work is therefore essential for advancing the field. In the study of this compound, computational modeling was critical in elucidating the structure of the metastable photodimer. researchgate.netrsc.org
The approach combines crystal structure prediction, principles of solid-state topochemistry, and high-level electronic structure calculations. researchgate.net This integrated framework was validated on known systems before being used to predict unknown transformations. researchgate.net Such a theoretical framework can screen potential candidate molecules before they are synthesized, identify promising crystal packing arrangements, and predict the mechanical response of the resulting crystal. researchgate.net This synergy accelerates the design-build-test cycle, making it possible to develop new photomechanical materials with desired properties more rapidly and efficiently. The continued development of both computational methods and experimental validation techniques will be a driving force for innovation in this area.
Q & A
Q. How is tert-butyl anthracene-9-carboxylate utilized in studying anion transport mechanisms in plant root systems?
this compound (or its derivatives like anthracene-9-carboxylate, A9C) is employed as an anion-channel blocker to investigate transmembrane anion transport. In experimental setups, concentrations of 200–300 μM are used in root exudate collection solutions, with pH maintained at 6.0 using pH-stat systems to ensure stability. This approach helps elucidate the role of anion channels in processes like biological nitrification inhibition .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Key protocols include storing the compound in airtight containers at cool temperatures (e.g., freezers) and using explosion-proof equipment to mitigate fire risks. Grounded metal containers and non-sparking tools are recommended during transfers. Personal protective equipment (PPE), such as chemically resistant gloves and full-body suits, should be worn to prevent skin contact .
Q. How can researchers confirm the molecular structure of this compound derivatives?
X-ray crystallography is the gold standard for structural confirmation. For example, monoclinic crystal systems (space group P21/c) with lattice parameters a = 13.525 Å, b = 8.6011 Å, and weak C–H···O hydrogen-bonding interactions provide detailed insights into molecular packing .
Q. What methods prevent hydrolysis of this compound during experiments?
Maintaining a pH of 6.0 using pH-stat systems stabilizes the ester group under aqueous conditions, as demonstrated in studies on root exudate collection. Buffered solutions and low-temperature storage further enhance stability .
Advanced Research Questions
Q. How can computational methods resolve tert-butyl group dynamics in this compound?
Density functional theory (DFT) calculations with explicit solvent models predict the axial/equatorial conformer stability of tert-butyl groups. These predictions are validated experimentally via dynamic low-temperature NMR, which captures rotational barriers and conformational equilibria .
Q. What strategies reconcile conflicting data on this compound’s role in chloride channel inhibition?
Discrepancies arise from its dual role as a channel blocker and modulator. Researchers should perform voltage-clamp electrophysiology to directly measure chloride currents and compare results across models (e.g., 20,25-diazacholesterol vs. anthracene-9-carboxylate-treated systems). Dose-response curves (e.g., 200–400 μM) clarify concentration-dependent effects .
Q. How can deuterated analogs improve analytical accuracy in HPLC or MS studies of this compound?
Deuterated derivatives (e.g., 9-anthracene-d9-carboxylic acid) serve as internal standards for retention time alignment and spectral deconvolution. Their distinct mass shifts (e.g., m/z +9) enable precise quantification in complex mixtures .
Q. What advanced crystallographic techniques characterize weak intermolecular interactions in this compound derivatives?
High-resolution X-ray diffraction combined with Hirshfeld surface analysis quantifies non-covalent interactions (e.g., C–H···O, π-π stacking). For example, terminal oxygen atoms (O2, O4) in derivatives like (E)-4-[(4-nitrophenyl)diazenyl]phenyl anthracene-9-carboxylate participate in hydrogen-bond networks critical for crystal packing .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., crystallography + NMR) and contextualize results within mechanistic frameworks (e.g., anion transport vs. channel inhibition).
- Experimental Design : Incorporate pH-stat systems for stability, use deuterated standards for analytical rigor, and apply computational models to predict conformer behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
